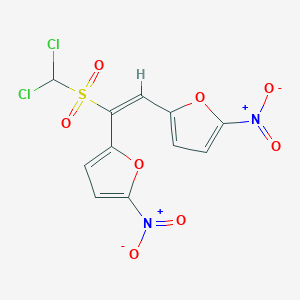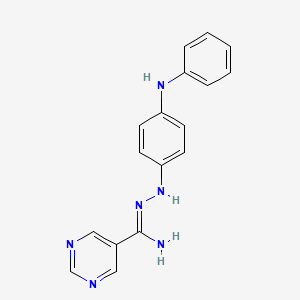
N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is a heterocyclic compound that belongs to the pyrimidine familyThe structure of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide consists of a pyrimidine ring substituted with a phenylamino group and a carboximidhydrazide moiety, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide typically involves the reaction of 4-(phenylamino)aniline with pyrimidine-5-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Another pyrimidine-based compound with kinase inhibitory activity.
Phenyl-amino-pyrimidine derivatives: A class of compounds known for their anticancer properties and kinase inhibition.
Uniqueness
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C17H16N6 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
N'-(4-anilinoanilino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C17H16N6/c18-17(13-10-19-12-20-11-13)23-22-16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-12,21-22H,(H2,18,23) |
Clave InChI |
HITOWGKUAYRCQE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N/N=C(/C3=CN=CN=C3)\N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN=C(C3=CN=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


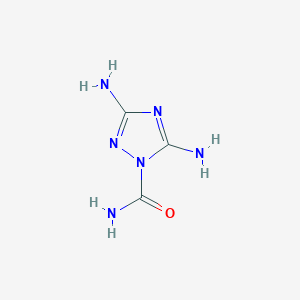
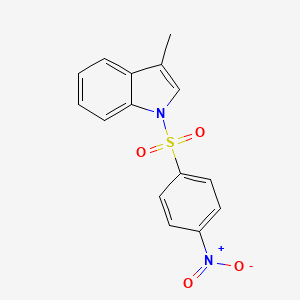


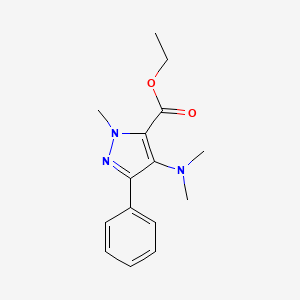

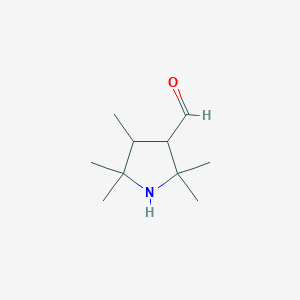
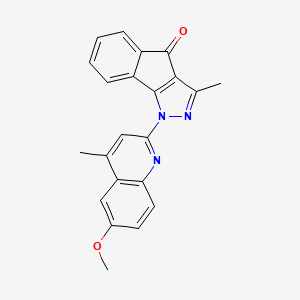
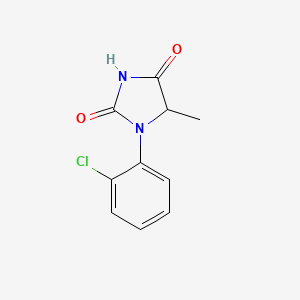
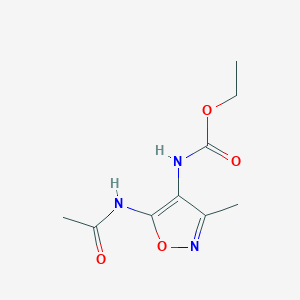


![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
